![molecular formula C20H17N5O3S B2409291 N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448075-53-3](/img/structure/B2409291.png)
N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the benzoylation of substituted phenols under low temperature . These benzoylated products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The surfaces of related compounds were found to be smooth, without evident cracks due to strong chelation between the central metal ion and amine linkers .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The surfaces of related compounds were found to be smooth, without evident cracks due to strong chelation between the central metal ion and amine linkers .Scientific Research Applications
- Imidazole-containing compounds often exhibit antimicrobial activity. Researchers have synthesized derivatives of 1,3-diazole (the core structure of imidazole) with antibacterial, antifungal, and antiviral properties . Investigating the antimicrobial potential of this compound could lead to novel treatments for infectious diseases.
Antimicrobial Properties
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects would depend on the specific target and the biological context.
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which suggests that it could have good bioavailability .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound could potentially have a wide range of molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
N-[5-[2-(benzimidazol-1-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18(10-25-12-21-14-3-1-2-4-16(14)25)24-7-5-15-17(9-24)29-20(22-15)23-19(27)13-6-8-28-11-13/h1-4,6,8,11-12H,5,7,9-10H2,(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRAFHZUSMGECR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide |
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